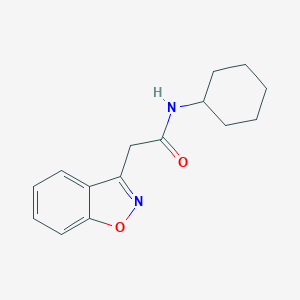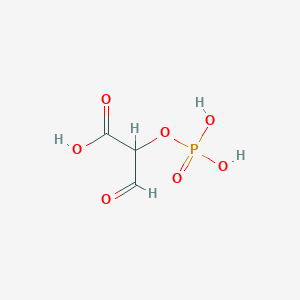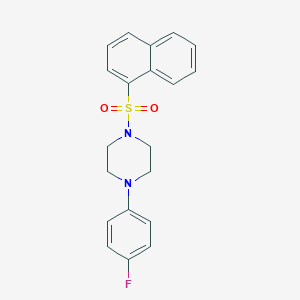
2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide, also known as BXCA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BXCA belongs to the class of isoxazoles and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to modulate the levels of various neurotransmitters in the brain, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the levels of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, which could contribute to its neuroprotective effects. In addition, this compound has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide is its potential as a therapeutic agent for the treatment of pain, inflammation, and neurodegenerative diseases. This compound has also been found to have low toxicity, which could make it a safer alternative to other drugs currently used for these conditions. However, one limitation of this compound is its relatively low solubility, which could make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide. One area of interest is the development of novel formulations of this compound that could improve its solubility and bioavailability. Another potential direction is the investigation of this compound's effects on other neurological disorders, such as multiple sclerosis and epilepsy. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify other potential therapeutic targets for this compound.
Synthesemethoden
The synthesis of 2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide involves the reaction of 3-amino-2-oxazolidinone with cyclohexyl bromide, followed by the addition of sodium hydroxide and 2-nitrobenzaldehyde. The resulting product is then reduced using sodium dithionite to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(1,2-benzisoxazol-3-yl)-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. This compound has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C15H18N2O2 |
|---|---|
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
2-(1,2-benzoxazol-3-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C15H18N2O2/c18-15(16-11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)19-17-13/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,18) |
InChI-Schlüssel |
QNRDKNGVHWNRCW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CC2=NOC3=CC=CC=C32 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)CC2=NOC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)




![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)

![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)



